![molecular formula C9H18N2O2S B15056120 3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B15056120.png)
3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylsulfonyl)-3,7-diazabicyclo[331]nonane is a bicyclic compound that features a unique structural framework This compound is part of the azabicyclo[33
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane can be achieved through a one-pot tandem Mannich reaction. This method involves the use of aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds under mild conditions and yields the desired product in good yields (up to 83%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating biological pathways and processes .
相似化合物的比较
Similar Compounds
Bicyclo[3.3.1]nonane: A related compound with a similar bicyclic structure.
9-Borabicyclo[3.3.1]nonane: Known for its stability and use in various chemical reactions.
2-Azabicyclo[3.3.1]nonane: Another member of the azabicyclo[3.3.1]nonane family with distinct properties.
Uniqueness
3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H18N2O2S |
|---|---|
分子量 |
218.32 g/mol |
IUPAC 名称 |
3-ethylsulfonyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H18N2O2S/c1-2-14(12,13)11-6-8-3-9(7-11)5-10-4-8/h8-10H,2-7H2,1H3 |
InChI 键 |
NLTLJIOIYVPXQW-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)N1CC2CC(C1)CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
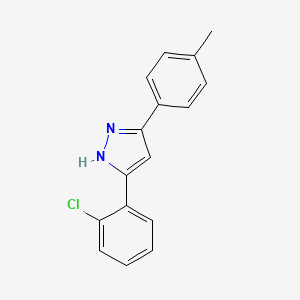

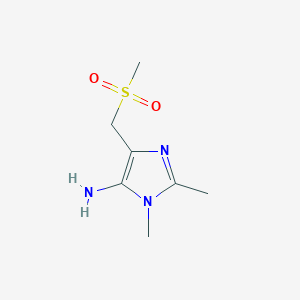
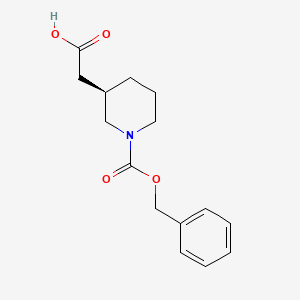
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
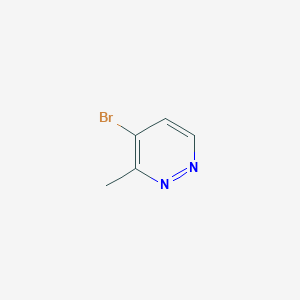
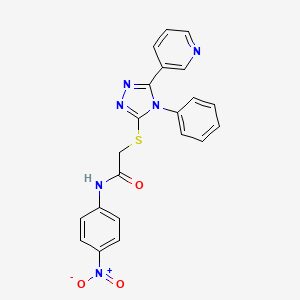
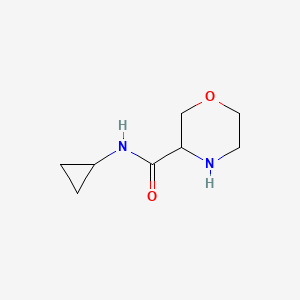

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride](/img/structure/B15056107.png)
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride](/img/structure/B15056112.png)

![5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one](/img/structure/B15056121.png)
